PSMA-617 Lu-177

Description

Properties

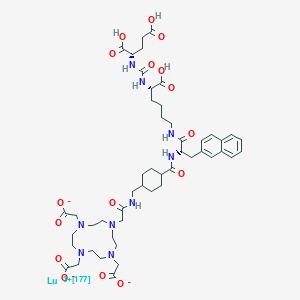

Molecular Formula |

C49H68LuN9O16 |

|---|---|

Molecular Weight |

1216.1 g/mol |

IUPAC Name |

2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+) |

InChI |

InChI=1S/C49H71N9O16.Lu/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61;/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74);/q;+3/p-3/t32?,35?,37-,38-,39-;/m0./s1/i;1+2 |

InChI Key |

RSTDSVVLNYFDHY-IOCOTODDSA-K |

Isomeric SMILES |

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.[177Lu+3] |

Canonical SMILES |

C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.[Lu+3] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Lutetium Lu-177 vipivotide tetraxetan involves the conjugation of PSMA-617 with lutetium-177 . The process begins with the preparation of PSMA-617, which is a ligand that binds specifically to PSMA. This ligand is then conjugated to lutetium-177, a beta-emitting radioisotope, through a chelation process . The industrial production of this compound involves stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Radiolabeling Reaction Mechanism

The core reaction involves chelation of lutetium-177 ([177Lu]Lu³⁺) with the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety in PSMA-617. The process occurs under controlled conditions:

-

Chemical Equation :

-

Key Steps :

Reaction Conditions and Optimization

Optimal parameters for high radiochemical purity (>99%) and yield:

Notable Findings :

Quality Control Parameters

Post-reaction validation ensures compliance with pharmacopeial standards:

Stability Challenges :

-

Radiolysis in saline reduces radiochemical purity to <95% within 24 hours without stabilizers like ascorbic acid (20 mg/mL) .

Comparative Analysis with Analogues

[177Lu]Lu-PSMA-617 outperforms structurally similar agents in reaction efficiency:

| Agent | Chelator | Radiolabeling Time | Stability (24h in Saline) | Source |

|---|---|---|---|---|

| [177Lu]Lu-PSMA-617 | DOTA | 30 minutes | ≥95% with stabilizers | |

| [177Lu]Lu-PSMA-I&T | DOTAGA | >60 minutes | <95% without stabilizers |

Structural Insight :

Preclinical and Clinical Validation

Scientific Research Applications

Lutetium Lu-177 vipivotide tetraxetan has a wide range of scientific research applications, particularly in the field of medicine . It is primarily used for the treatment of PSMA-positive metastatic castration-resistant prostate cancer . The compound has shown significant efficacy in clinical trials, leading to its approval by regulatory authorities in the United States and the European Union . Additionally, it is being explored for its potential use in other types of cancer that express PSMA .

Mechanism of Action

The mechanism of action of Lutetium Lu-177 vipivotide tetraxetan involves the targeting and binding of the PSMA-617 ligand to PSMA-expressing tumor cells . Upon binding, the beta-emitting radioisotope lutetium-177 delivers targeted radiation to the tumor cells, leading to their destruction . This targeted approach minimizes damage to surrounding healthy tissues .

Comparison with Similar Compounds

Comparative Analysis with Similar PSMA-Targeting Compounds

Lu-177 PSMA-617 vs. Lu-177 PSMA I&T

Lu-177 PSMA I&T (Imaging & Therapy) is another PSMA-targeting agent with distinct pharmacokinetic properties. A head-to-head comparison (n=147 patients) revealed:

| Parameter | Lu-177 PSMA-617 | Lu-177 PSMA I&T |

|---|---|---|

| Tumor Uptake (SUVmax) | Higher in bone lesions | Higher in lymph nodes |

| Renal Uptake | Moderate | Higher |

| Salivary Gland Dose | Higher | Lower |

| Half-Life in Tumors | Longer retention | Faster washout |

Lu-177 PSMA-617 showed superior tumor-to-kidney dose ratios (1.3×), while PSMA I&T had higher initial uptake but faster clearance .

Lu-177 PSMA-617 vs. Ac-225-PSMA Agents

Actinium-225 (Ac-225)-labeled PSMA agents (e.g., Ac-225-PSMA-617, Ac-225-PSMA I&T) emit α-particles, which have shorter range (<100 µm) but higher linear energy transfer, making them suitable for micrometastases. In a cohort of end-stage mCRPC patients, Ac-225-PSMA I&T achieved a 40% response rate after Lu-177 PSMA-617 failure, with comparable toxicity profiles (Grade 3–4 hematologic toxicity: 50% vs. 32.3% for Lu-617 + ARPI) . However, xerostomia (Grade 1–2) was more frequent with Ac-225 agents (91.7% vs. rare for Lu-617) .

Novel PSMA-Targeting Compounds

Recent advancements include urea-based PSMA inhibitors (e.g., [177Lu]Lu-13A) and albumin-binding derivatives. Key findings:

- Urea-Based Agents : Modifying hydrophobicity and linker chemistry improved tumor-to-kidney ratios. For example, [177Lu]Lu-13A reduced renal retention by 30% compared to PSMA-617 .

- Albumin-Binders : Conjugating albumin-binding moieties increased tumor uptake by 2.5× but raised liver and salivary gland doses .

Q & A

Q. What is the mechanism of action of PSMA-617 Lu-177, and how does it target prostate cancer cells?

this compound is a radiopharmaceutical combining the β-emitter lutetium-177 with the PSMA-617 ligand, which binds selectively to prostate-specific membrane antigen (PSMA), a glycoprotein overexpressed in metastatic castration-resistant prostate cancer (mCRPC). Upon binding, Lu-177 delivers localized β-radiation to PSMA-positive cells and the tumor microenvironment, inducing DNA damage and apoptosis. Preclinical validation of PSMA specificity and dosimetry studies confirmed its tumor-selective uptake and retention, forming the basis for clinical translation .

Q. How are clinical trials for this compound designed to evaluate efficacy and safety?

Phase III trials (e.g., VISION, PSMAfore) use a randomized, open-label design with primary endpoints such as imaging-based progression-free survival (rPFS) and overall survival (OS). Key secondary endpoints include PSA50 response (≥50% PSA decline), objective response rate (ORR), and time to symptomatic skeletal events. Standardized inclusion criteria require PSMA-positive imaging (e.g., Ga-68-PSMA PET/CT) and prior treatment with androgen receptor pathway inhibitors (ARPIs) and taxanes. Safety assessments track hematologic toxicity (e.g., anemia, thrombocytopenia) and non-hematologic effects (e.g., xerostomia) using CTCAE criteria .

Q. What methods are used to mitigate hematologic toxicity in this compound therapy?

Myelosuppression is managed through pre-treatment blood count monitoring, dose adjustments (e.g., 7.4 GBq every 6 weeks for ≤6 cycles), and supportive care (e.g., hydration, growth factors). Studies show grade ≥3 anemia occurs in 12–32% of patients, with platelet transfusions reserved for severe cases. Radiation protection protocols minimize staff exposure during administration .

Q. How are patients selected for this compound therapy in clinical practice?

NCCN guidelines recommend PSMA PET/CT imaging to confirm PSMA-positive lesions (excluding dominant PSMA-negative metastases ≥1 cm). Eligibility requires progression after ≥1 ARPI and 1–2 taxane regimens. Contraindications include renal insufficiency (e.g., GFR <30 mL/min) and extensive bone marrow involvement .

Advanced Research Questions

Q. How can discrepancies in PSA response rates between trials (e.g., 41% vs. 57.6%) be reconciled?

Variations in PSA response rates arise from differences in trial populations (e.g., taxane-naive vs. taxane-refractory), imaging protocols (e.g., Ga-68 vs. F-18 PSMA ligands), and treatment timing. Meta-analyses adjusting for baseline PSA levels, tumor burden, and prior therapies are recommended to isolate this compound’s independent effects .

Q. What is the rationale for combining this compound with ARPIs or taxanes?

Preclinical models suggest ARPIs upregulate PSMA expression, enhancing Lu-617 uptake. Synergy with taxanes may exploit radiation-induced sensitization to microtubule disruption. Phase II data show improved rPFS (9.3 vs. 5.55 months) when combining Lu-617 with ARPIs in taxane-naive mCRPC, though randomized trials are needed to validate survival benefits .

Q. How does substituting Lu-177 with Tb-161 affect dosimetry and therapeutic efficacy?

Tb-161 increases tumor dose by 40% per unit activity due to additional Auger/conversion electrons. However, equivalent kidney doses require reducing Tb-161 activity to 5,300 MBq (vs. 7,400 MBq Lu-177). Preclinical studies suggest comparable pharmacokinetics, but clinical validation of toxicity profiles (e.g., salivary gland damage) is pending .

Q. What advanced imaging techniques improve post-therapy response assessment?

Post-therapy SPECT/CT with radiomic texture analysis (e.g., SUV heterogeneity metrics) and machine learning models can predict survival and treatment resistance. Ga-68-PSMA PET/CT at 48 hours post-cycle 2 correlates with OS, outperforming RECIST 1.1 in mCRPC .

Q. How can Ac-225-PSMA-617 be integrated after Lu-617 failure?

In Lu-617-refractory mCRPC, Ac-225 (α-emitter) delivers higher linear energy transfer, overcoming resistance in small metastases. Phase I/II trials use tandem dosing (3–5 MBq Ac-225 + 3.5–7.5 GBq Lu-617) to balance efficacy and xerostomia risk. Interim results show 40% PSA response with grade 3/4 hematologic toxicity in 50% of patients .

Methodological Considerations

Q. What statistical approaches address censoring and competing risks in survival analysis?

Trials use stratified Cox proportional hazards models for rPFS/OS, adjusting for prior therapies and PSMA uptake. Competing risk analyses (e.g., Fine-Gray models) account for non-cancer deaths in elderly populations. Sensitivity analyses validate robustness against missing data .

Q. How are radiation doses to non-target tissues calculated and optimized?

Dosimetry employs OLINDA software with patient-specific time-activity curves from serial SPECT/CT. Mean kidney doses (0.04–0.07 Gy/GBq) guide activity limits. Hydration protocols and amino acid infusions reduce salivary gland uptake .

Q. What biomarkers predict resistance to this compound?

Emerging biomarkers include PSMA expression heterogeneity (quantified via SUVmax/mean), circulating tumor DNA (e.g., AR-V7 mutations), and baseline neutrophil-to-lymphocyte ratio (>3.0 correlates with poor OS). Prospective validation is ongoing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.